molecular formula C20H26O3 B195092 Estradiene dione-3-keta CAS No. 5571-36-8

Estradiene dione-3-keta

Cat. No.: B195092
CAS No.: 5571-36-8
M. Wt: 314.4 g/mol
InChI Key: XUOQKQRMICQUQC-AOIWGVFYSA-N
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Description

Estradiene dione-3-keta is an organic compound with the molecular formula C20H26O3. It is a derivative of estradiol and is known for its unique chemical structure, which includes an ethylene ketal group. This compound is primarily used in the synthesis of various pharmaceuticals and has significant applications in scientific research.

Scientific Research Applications

Estradiene dione-3-keta has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various steroids and other complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including hormone regulation and receptor interactions.

    Medicine: this compound is investigated for its potential therapeutic applications, particularly in hormone replacement therapy and cancer treatment.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Safety and Hazards

Estradiene dione-3-keta may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Estradiene dione-3-keta is used as an intermediate in the synthesis of mifepristone . The global market size of this compound is expected to grow in the future .

Biochemical Analysis

Biochemical Properties

The role of Estradiene dione-3-keta in biochemical reactions is not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

This compound has been found to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the design and interpretation of experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, where the compound only produces an effect above a certain dosage . High doses of this compound can also lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters and binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiene dione-3-keta can be synthesized through multiple synthetic routes. One common method involves the reaction of 1,3-dioxolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- and estra-4,9-diene-3,17-dione with ethylene glycol. The reaction is typically carried out in the presence of hydrogen chloride in tetrahydrofuran at temperatures ranging from -10°C to -5°C under an inert atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with precise control over temperature and reaction conditions. The process includes steps such as ketal formation, crystallization, and refining to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Estradiene dione-3-keta undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The ethylene ketal group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .

Comparison with Similar Compounds

Estradiene dione-3-keta can be compared with other similar compounds, such as:

    Estradiol: A natural estrogen hormone with a similar core structure but without the ethylene ketal group.

    Estrone: Another estrogen hormone with a ketone group at the C17 position.

    Gestrinone: A synthetic steroid with similar applications in hormone therapy.

Uniqueness: this compound is unique due to its ethylene ketal group, which provides stability and distinct reactivity compared to other similar compounds. This structural feature makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

(8S,13S,14S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h6,16-17H,2-5,7-12H2,1H3/t16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOQKQRMICQUQC-AOIWGVFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC5(C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427741
Record name Estradiene dione-3-keta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5571-36-8
Record name Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5571-36-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiene dione-3-keta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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